molecular formula C14H11ClN2O3S3 B2670307 4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole CAS No. 1421531-38-5

4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole

Cat. No.: B2670307
CAS No.: 1421531-38-5
M. Wt: 386.88
InChI Key: CTJMRDRKXNUMPR-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .


Synthesis Analysis

Thiophene moieties are synthesized and characterized for wider therapeutic activity . They are an indispensable anchor for medicinal chemists to produce combinatorial library and carry out exhaustive efforts in the search of lead molecules .


Molecular Structure Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with formula C4H4S .


Chemical Reactions Analysis

Thiophene was discovered as a contaminant in benzene . It is soluble in most organic solvents like alcohol and ether but insoluble in water .


Physical and Chemical Properties Analysis

Thiophene has the molecular mass of 84.14 g/mol, density is 1.051 g/ml and Melting Point is -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .

Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Compounds related to 4-Chloro-2-((1-(thiophen-2-ylsulfonyl)azetidin-3-yl)oxy)benzo[d]thiazole have been synthesized and evaluated for their antimicrobial activities. These include novel azetidinones and benzothiazole derivatives, which have shown moderate to good inhibitory effects against various pathogenic bacterial and fungal strains. The synthesis of these compounds often involves the condensation of aromatic aldehydes with aminophenylsulfonyl)-1,3,4-oxadiazole-2(3H)-thione or similar precursors, followed by cyclocondensation with chloroacetyl chloride to yield azetidin-2-ones with significant antibacterial and antifungal activities (Prajapati & Thakur, 2014); (Gilani et al., 2016).

Antitubercular and Antimicrobial Agents

Further research into benzothiazole and azetidinone derivatives has uncovered their potential as antitubercular and antimicrobial agents. The synthesis of these compounds involves reactions of benzothiazole precursors with chloroacetyl chloride, showing promise against a variety of microbial strains. These findings suggest the broad utility of these compounds in developing new antimicrobial therapies (Thaker et al., 2003).

Anticancer and Antimicrobial Activities

Compounds bearing the benzothiazole nucleus, including azetidinones and thiazolidinones, have been synthesized and evaluated for their anticancer and antimicrobial activities. Notably, some derivatives have shown remarkable activity against specific cancer cell lines and multidrug-resistant microbial strains, highlighting their potential in cancer therapy and infection control (Hussein et al., 2020).

Inhibitors and Antiepileptic Agents

The exploration of benzothiazole derivatives as inhibitors and antiepileptic agents has provided insights into their therapeutic potential. Some compounds, synthesized from benzothiazolyl arylidene hydrazine carboxamide derivatives, have demonstrated significant anticonvulsant activities without neurotoxicity, presenting a promising avenue for the development of new antiepileptic drugs (Gilani et al., 2019).

Mechanism of Action

The mechanism of action of thiophene derivatives is diverse, depending on their biological and physiological functions .

Future Directions

The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . They continue to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Properties

IUPAC Name

4-chloro-2-(1-thiophen-2-ylsulfonylazetidin-3-yl)oxy-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClN2O3S3/c15-10-3-1-4-11-13(10)16-14(22-11)20-9-7-17(8-9)23(18,19)12-5-2-6-21-12/h1-6,9H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTJMRDRKXNUMPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC=CS2)OC3=NC4=C(S3)C=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClN2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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